molecular formula C14H14ClN B14132385 1-Chloro-6-cyclopentyl isoquinoline

1-Chloro-6-cyclopentyl isoquinoline

Cat. No.: B14132385
M. Wt: 231.72 g/mol
InChI Key: GOESDGDRYKXMLZ-UHFFFAOYSA-N
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Description

1-Chloro-6-cyclopentyl isoquinoline is an organic compound with the molecular formula C14H14ClN. It belongs to the class of isoquinolines, which are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring.

Preparation Methods

The synthesis of 1-Chloro-6-cyclopentyl isoquinoline can be achieved through several routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the Friedlander heteroannulation method, which uses molecular iodine as a catalyst in ethanol or nano ZnO as a catalyst under solvent-free conditions .

Chemical Reactions Analysis

1-Chloro-6-cyclopentyl isoquinoline undergoes various chemical reactions, including:

Scientific Research Applications

1-Chloro-6-cyclopentyl isoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-6-cyclopentyl isoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleophilic sites in proteins and nucleic acids .

Comparison with Similar Compounds

1-Chloro-6-cyclopentyl isoquinoline can be compared with other isoquinoline derivatives, such as:

    Isoquinoline: The parent compound, which lacks the chlorine and cyclopentyl substituents.

    6-Cyclopentyl isoquinoline: Similar but without the chlorine atom.

    1-Chloro isoquinoline: Similar but without the cyclopentyl group.

These comparisons highlight the unique combination of substituents in this compound, which may confer distinct chemical and biological properties .

Properties

Molecular Formula

C14H14ClN

Molecular Weight

231.72 g/mol

IUPAC Name

1-chloro-6-cyclopentylisoquinoline

InChI

InChI=1S/C14H14ClN/c15-14-13-6-5-11(10-3-1-2-4-10)9-12(13)7-8-16-14/h5-10H,1-4H2

InChI Key

GOESDGDRYKXMLZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CC3=C(C=C2)C(=NC=C3)Cl

Origin of Product

United States

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